molecular formula C12H7BrN2OS B2995861 5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-ol CAS No. 1272147-38-2

5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-ol

Cat. No.: B2995861
CAS No.: 1272147-38-2
M. Wt: 307.17
InChI Key: IBFSAYYCKWPLBE-UHFFFAOYSA-N
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Description

5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-ol is a heterocyclic compound featuring a benzothiazole core fused to a pyridine ring. The benzothiazole moiety is substituted with a bromine atom at position 5, while the pyridine ring contains a hydroxyl group at position 3. Its molecular formula is C₁₁H₆BrN₂OS, with a molecular weight of 295.15 g/mol (calculated from atomic masses: C=12, H=1, Br=80, N=14, O=16, S=32).

The bromine atom enhances electrophilic reactivity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxyl group enables hydrogen bonding, influencing solubility and biological interactions. This compound is synthesized via nucleophilic substitution or condensation reactions, as inferred from analogous procedures in and , where triethylamine and acetone are used under ice-cold conditions .

Properties

IUPAC Name

5-(5-bromo-1,3-benzothiazol-2-yl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2OS/c13-8-1-2-11-10(4-8)15-12(17-11)7-3-9(16)6-14-5-7/h1-6,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFSAYYCKWPLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(S2)C3=CC(=CN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272147-38-2
Record name 5-(5-bromo-1,3-benzothiazol-2-yl)pyridin-3-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-ol typically involves the following steps:

    Bromination: The introduction of a bromine atom into the benzothiazole ring. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Formation of Benzothiazole: The benzothiazole ring is formed through a cyclization reaction involving a thiourea derivative and a halogenated aromatic compound.

    Coupling with Pyridin-3-ol: The final step involves coupling the brominated benzothiazole with pyridin-3-ol under basic conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the benzothiazole ring.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-ol involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-ol with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Source/Application
Target Compound C₁₁H₆BrN₂OS 295.15 Bromine (C5), hydroxyl (C3) Potential enzyme inhibitor (inferred)
5-Amino-1-(2-(1,3-benzothiazol-2-ylthio)propanoyl)-3-(methylthio)-1H-pyrazole-4-carbonitrile C₁₄H₁₂N₆S₃ 376.47 Thioether, nitrile, methylthio Synthetic intermediate
3-(5-Bromo-2-thienyl)pyrazole C₇H₅BrN₂S 229.10 Bromine on thienyl ring Ligand in coordination chemistry
5-Bromo-1,3-benzenedicarboxylic acid C₈H₅BrO₄ 265.03 Bromine, two carboxylic acids Building block for metal-organic frameworks

Key Differences and Implications

Bromine vs. Other Halogens: The bromine in the target compound increases lipophilicity and steric bulk compared to non-halogenated analogues (e.g., compounds in ). This enhances binding affinity in hydrophobic enzyme pockets, as seen in LMWPTP inhibitors like Cpd Bferruginol .

Hydroxyl Group : Unlike 5-Bromo-1,3-benzenedicarboxylic acid (), which has carboxylic acid groups, the hydroxyl in the target compound offers moderate acidity and hydrogen-bonding capability without full ionization, affecting solubility and reactivity.

Benzothiazole vs.

Biological Activity

5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a hydroxyl group and a brominated benzothiazole moiety , which enhances its reactivity and biological activity. Its molecular formula is C12H7BrN2OSC_{12}H_7BrN_2OS with a molecular weight of approximately 307.17 g/mol. The unique electronic properties derived from its structure make it a candidate for various biological applications, including as a fluorescent probe.

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial properties, particularly against Mycobacterium tuberculosis . In studies, the compound demonstrated 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM , indicating strong potential as an anti-tubercular agent.

Comparative Antimicrobial Efficacy

CompoundTarget BacteriaMIC (µg/mL)Reference
This compoundMycobacterium tuberculosis1.35 - 2.18
Compound IStaphylococcus aureus< 50
Compound IIE. coli< 100

This table summarizes the antimicrobial efficacy of various compounds in comparison to this compound.

While the precise mechanism of action for this compound remains largely unexplored, it is hypothesized to involve the inhibition of bacterial cell wall synthesis. The interactions with specific enzymes or receptors are believed to alter their activity, leading to antibacterial effects.

Anticancer Potential

In addition to its antibacterial properties, studies have suggested potential anticancer activity. For instance, compounds structurally similar to this compound have shown moderate inhibitory effects against various cancer cell lines while exhibiting minimal toxicity towards normal cells .

Anticancer Activity Overview

Cell LineCompound TestedIC50 (µM)Observations
HCT116Benzothiazole derivativesModerateMinimal growth inhibition in normal cells
MCF7Similar compoundsNon-toxicEffective against cancer cells

Case Studies and Research Findings

Recent research has highlighted the compound's potential as a fluorescent probe due to its unique electronic properties. Studies have also explored its use in synthesizing more complex molecules that could enhance therapeutic efficacy against resistant bacterial strains and cancer cells.

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